ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core
Scientific Research Applications
Ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the carbamoyl and benzoyl groups. The final step involves the addition of the ethyl ester group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-carbamoyl-2-[[4-(methylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
- Ethyl 3-carbamoyl-2-[[4-(ethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Uniqueness
Ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is unique due to the presence of the dipropylsulfamoyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6S2/c1-4-12-28(13-5-2)36(32,33)17-9-7-16(8-10-17)22(30)26-23-20(21(25)29)18-11-14-27(15-19(18)35-23)24(31)34-6-3/h7-10H,4-6,11-15H2,1-3H3,(H2,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXLPQOZGEDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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